1-(4-bromo-2-chlorophenyl)-1H-pyrazole
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-(4-bromo-2-chlorophenyl)-1H-pyrazole”, there are studies on the synthesis of related compounds. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their pharmacological activities .Molecular Structure Analysis
The molecular structure of a compound can be confirmed by its physicochemical properties and spectroanalytical data (NMR, IR and elemental). This has been done for related compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : Compounds similar to 1-(4-bromo-2-chlorophenyl)-1H-pyrazole are synthesized using chalcones and hydrazine hydrate in the presence of aliphatic acids. This process is significant for producing various pyrazole compounds for different applications (Loh et al., 2013).
Crystal Structure Analysis : The structures of these compounds are often characterized by X-ray single crystal structure determination. Such studies provide valuable insights into the molecular geometry and intermolecular interactions of these compounds (Shahani et al., 2010).
Chemical and Physical Properties
Molecular Interactions : Research on the interplay of hydrogen and halogen bonds in NH-pyrazoles reveals insights into the solution and solid-state behavior of these compounds. Understanding such interactions is crucial for developing materials with specific properties (García et al., 2010).
Photoluminescence Studies : Halogen substituted pyrazolates have been shown to exhibit photoluminescence upon UV irradiation. Such properties are vital for applications in optoelectronics and sensor technologies (Morishima et al., 2014).
Potential Therapeutic Applications
Antimicrobial Activity : Certain pyrazole derivatives have been studied for their antimicrobial potential. Such studies are important for the development of new antimicrobial agents (Sivakumar et al., 2020).
Anti-Cancer Agents : Pyrazole compounds have been investigated for their potential as anti-cancer agents. The synthesis, electronic structure, and physico-chemical properties of these compounds are studied to assess their suitability in cancer treatment (Thomas et al., 2019).
Catalysis and Material Synthesis
Catalytic Applications : Some pyrazole compounds are used as precursors or catalysts in the synthesis of nano-particles and in facilitating chemical reactions, such as the Suzuki-Miyaura coupling (Sharma et al., 2013).
Electrochemical Studies : The electrochemical properties of pyrazole derivatives are also a subject of study, indicating potential applications in electrochemical sensors or devices (Nakum & Jadeja, 2018).
Mechanism of Action
Target of Action
The primary target of 1-(4-bromo-2-chlorophenyl)-1H-pyrazole, also known as profenofos, is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .
Mode of Action
Profenofos interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine overstimulates the nervous system, causing a range of symptoms .
Biochemical Pathways
The action of profenofos affects the cholinergic pathway in the nervous system . The inhibition of acetylcholinesterase disrupts the normal functioning of this pathway, leading to overstimulation of the nervous system .
Pharmacokinetics
It is known that profenofos can be metabolized in plants to yield 4-bromo-2-chlorophenol, which is then conjugated with glucose
Result of Action
The molecular and cellular effects of profenofos action primarily involve the overstimulation of the nervous system due to the accumulation of acetylcholine . This can lead to a range of symptoms, including muscle weakness, breathing difficulties, and in severe cases, respiratory failure .
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJCENWHPSVKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784581-61-8 |
Source
|
Record name | 1-(4-bromo-2-chlorophenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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